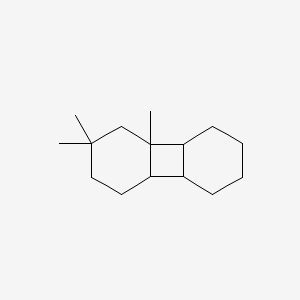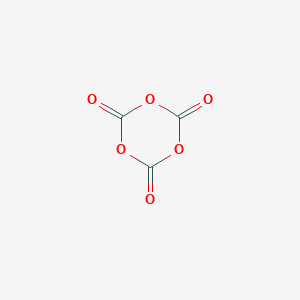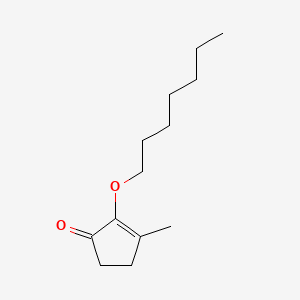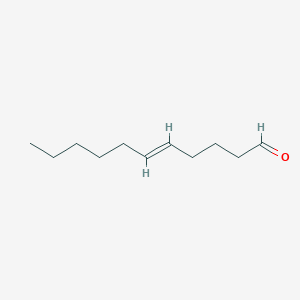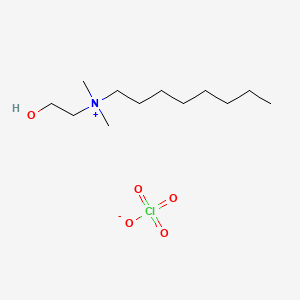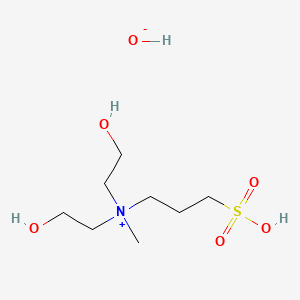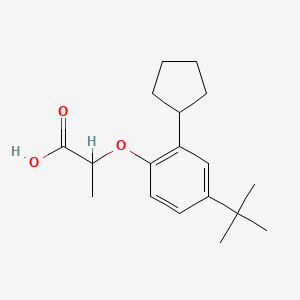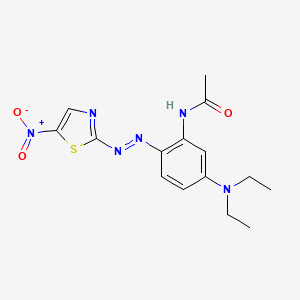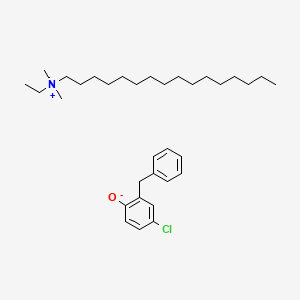![molecular formula C20H25NO5 B15178689 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole CAS No. 71243-34-0](/img/structure/B15178689.png)
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole is an organic compound with the molecular formula C18H23NO5 It is characterized by the presence of a tert-butyl group attached to a phenoxyethyl moiety, along with a nitroveratrole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Nitration: The phenoxyethyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Veratrole Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The ester linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 4-[1-[4-(tert-butyl)phenoxy]ethyl]-5-aminoveratrole.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Breakdown products including phenols and carboxylic acids.
科学的研究の応用
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl moiety may also play a role in modulating the compound’s activity by influencing its binding to target proteins and enzymes.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenol structure but lacks the nitroveratrole moiety.
4-[1-[4-(tert-butyl)phenoxy]ethyl]-5-aminoveratrole: A reduced form of the compound with an amino group instead of a nitro group.
4-(4-tert-Butylphenoxy)phthalonitrile: Contains a similar phenoxy structure but with a phthalonitrile group.
Uniqueness
4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole is unique due to the combination of its tert-butyl, phenoxyethyl, and nitroveratrole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application.
特性
CAS番号 |
71243-34-0 |
|---|---|
分子式 |
C20H25NO5 |
分子量 |
359.4 g/mol |
IUPAC名 |
1-[1-(4-tert-butylphenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C20H25NO5/c1-13(26-15-9-7-14(8-10-15)20(2,3)4)16-11-18(24-5)19(25-6)12-17(16)21(22)23/h7-13H,1-6H3 |
InChIキー |
BTWLKKFTPCBOEM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


